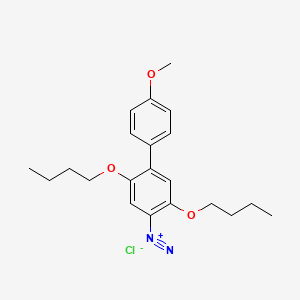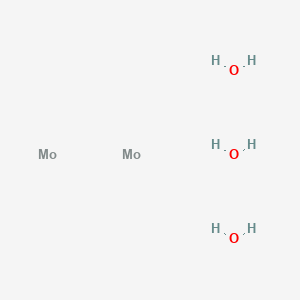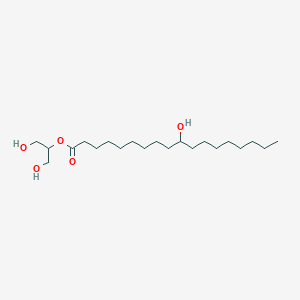
10-Hydroxyoctadecanoic acid, monoester with glycerol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Hydroxyoctadecanoic acid, monoester with glycerol: is a chemical compound with the molecular formula C21H42O5 and a molecular weight of 374.563 g/mol . It is also known by other names such as 1,3-Dihydroxypropan-2-yl 2-hydroxyoctadecanoate and Octadecanoic acid, 2-hydroxy-, 2-hydroxy-1-(hydroxymethyl)ethyl ester . This compound is a monoester formed from the esterification of 10-hydroxyoctadecanoic acid with glycerol.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxyoctadecanoic acid, monoester with glycerol typically involves the esterification of 10-hydroxyoctadecanoic acid with glycerol. The reaction is usually carried out under acidic or basic conditions to facilitate the esterification process. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid for acidic conditions, and sodium hydroxide or potassium hydroxide for basic conditions .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The use of high-purity reactants and controlled reaction environments are crucial for the industrial production of this compound .
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl group in 10-Hydroxyoctadecanoic acid, monoester with glycerol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation and ammonia (NH3) for amination are frequently employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halides or amines.
科学研究应用
Chemistry: 10-Hydroxyoctadecanoic acid, monoester with glycerol is used in the synthesis of various organic compounds and as a reagent in chemical reactions. It is also utilized in the development of new materials and polymers .
Biology: In biological research, this compound is used as a model molecule to study lipid metabolism and enzymatic reactions involving ester bonds. It is also employed in the formulation of biocompatible materials for medical applications .
Medicine: It is also investigated for its role in the development of new pharmaceuticals .
Industry: In industrial applications, this compound is used as an emulsifier, surfactant, and stabilizer in various formulations. It is also employed in the production of cosmetics, personal care products, and food additives .
作用机制
The mechanism of action of 10-Hydroxyoctadecanoic acid, monoester with glycerol involves its interaction with lipid membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also serve as a substrate for lipase enzymes, which hydrolyze the ester bond to release glycerol and 10-hydroxyoctadecanoic acid. These interactions and enzymatic reactions are crucial for its biological and industrial applications .
相似化合物的比较
- Stearic acid, monoester with glycerol
- Oleic acid, monoester with glycerol
- Palmitic acid, monoester with glycerol
Comparison: 10-Hydroxyoctadecanoic acid, monoester with glycerol is unique due to the presence of a hydroxyl group on the octadecanoic acid chain, which imparts different chemical and physical properties compared to other monoesters. This hydroxyl group enhances its solubility in water and its reactivity in chemical reactions. Additionally, the presence of the hydroxyl group allows for further functionalization, making it a versatile compound for various applications .
属性
CAS 编号 |
71929-21-0 |
|---|---|
分子式 |
C21H42O5 |
分子量 |
374.6 g/mol |
IUPAC 名称 |
1,3-dihydroxypropan-2-yl 10-hydroxyoctadecanoate |
InChI |
InChI=1S/C21H42O5/c1-2-3-4-5-8-11-14-19(24)15-12-9-6-7-10-13-16-21(25)26-20(17-22)18-23/h19-20,22-24H,2-18H2,1H3 |
InChI 键 |
HZDWVQJHUMNEFL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(CCCCCCCCC(=O)OC(CO)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


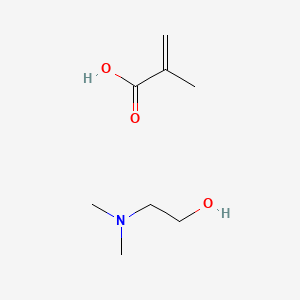



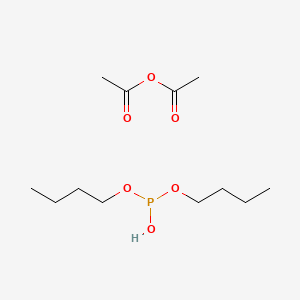


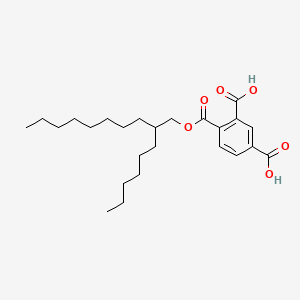

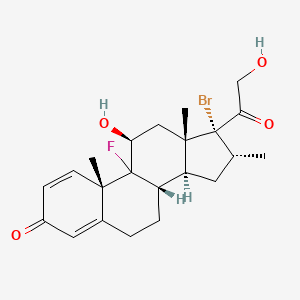

![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9-octadecenamide)](/img/structure/B12687741.png)
